molecular formula C12H18ClNO B1451422 3-(2-Methoxyphenyl)piperidine hydrochloride CAS No. 19725-12-3

3-(2-Methoxyphenyl)piperidine hydrochloride

Cat. No.: B1451422
CAS No.: 19725-12-3
M. Wt: 227.73 g/mol
InChI Key: GJZPPBBVNVVKKE-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenyl)piperidine hydrochloride is a piperidine derivative featuring a methoxyphenyl substituent at the 3-position of the piperidine ring. This compound is of interest in medicinal chemistry due to its structural similarity to ligands targeting neurotransmitter receptors, such as serotonin (5-HT) and dopamine transporters . Its synthesis typically involves nucleophilic substitution or condensation reactions, as seen in related analogs .

Properties

IUPAC Name

3-(2-methoxyphenyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO.ClH/c1-14-12-7-3-2-6-11(12)10-5-4-8-13-9-10;/h2-3,6-7,10,13H,4-5,8-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJZPPBBVNVVKKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20662846
Record name 3-(2-Methoxyphenyl)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20662846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19725-12-3
Record name 3-(2-Methoxyphenyl)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20662846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Approach

The preparation of 3-(2-Methoxyphenyl)piperidine hydrochloride generally involves the nucleophilic substitution reaction between a 2-methoxyphenyl-containing electrophile and piperidine, followed by conversion to the hydrochloride salt to enhance stability and solubility.

Synthetic Routes and Reaction Conditions

2.1. Alkylation of Piperidine with 2-Methoxyphenyl Derivatives

  • A common method involves reacting 2-methoxybenzyl chloride or related halides with piperidine under basic or neutral conditions.
  • The reaction is typically conducted in organic solvents such as dichloromethane, toluene, or acetonitrile.
  • Reflux conditions are often employed to promote complete conversion.
  • Bases like sodium hydroxide or potassium carbonate are used to neutralize the formed acid and drive the reaction forward.

2.2. Example from Industrial-Scale Synthesis

  • In a large-scale process, 2-methoxyphenylpiperidine derivatives are synthesized by reacting appropriate halogenated precursors with piperidine.
  • Precise control of temperature and reaction time is critical; for example, stirring for approximately 21 hours at controlled temperatures has been documented.
  • Post-reaction, the mixture is subjected to multiple extractions with solvents such as hexane and ethyl acetate to remove unreacted starting materials and impurities.
  • Drying agents like anhydrous sodium sulfate are used to remove residual moisture before concentration under reduced pressure.

2.3. Formation of Hydrochloride Salt

  • The free base is treated with hydrochloric acid or ethereal HCl to form the hydrochloride salt.
  • The salt formation is often followed by recrystallization from solvents such as isopropyl alcohol or tert-butyl methyl ether to achieve high purity.
  • Activated carbon treatment may be used during recrystallization to remove colored impurities.
  • Final drying is performed under vacuum at elevated temperatures (e.g., 70-80°C) to yield a dry, pure crystalline hydrochloride salt.

Detailed Research Findings and Process Data

Step Conditions / Details Outcome / Notes
Starting Materials 2-methoxybenzyl chloride, piperidine High purity reagents essential for yield and purity
Solvent Dichloromethane, toluene, acetonitrile, isopropyl alcohol Choice depends on scale and purification needs
Base Sodium hydroxide, potassium carbonate Neutralizes acid by-products, facilitates substitution
Reaction Temperature Reflux or controlled room temperature Typically 21 hours stirring for complete reaction
Extraction Multiple washes with hexane, ethyl acetate, water Removes unreacted materials and inorganic salts
Drying Agent Anhydrous sodium sulfate Ensures removal of water before concentration
Concentration Rotary evaporation under reduced pressure (50-55°C) Yields oily or crystalline intermediate
Salt Formation Addition of ethereal HCl or aqueous HCl Converts free base to hydrochloride salt
Purification Recrystallization with activated carbon treatment Removes colored impurities, improves purity
Drying Vacuum oven at 70-80°C under reduced pressure Produces dry, pure hydrochloride salt
Yield Typically around 45-80% depending on scale and method Higher yields achieved with optimized purification

Representative Preparation Example

An industrial patent describes the preparation of a related compound, 1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl)propane hydrochloride, which shares synthetic similarities with this compound:

  • Reaction of halogenated intermediates with piperazine derivatives in acetone.
  • Stirring for 21 hours with TLC monitoring.
  • Successive extractions with hexane and ethyl acetate.
  • Drying over sodium sulfate and concentration under reduced pressure.
  • Crystallization from isopropyl alcohol with activated carbon treatment.
  • Final drying under vacuum to yield 80% pure hydrochloride salt.

Though this example focuses on a piperazine derivative, the principles of halide substitution, solvent extraction, drying, and salt formation are directly applicable to piperidine analogs.

Analytical Characterization Supporting Preparation

  • Melting points of hydrochloride salts typically range between 169-172°C, indicating crystalline purity.
  • High-resolution electrospray ionization mass spectrometry (HR-ESIMS) confirms molecular weight consistent with C20H26NO+ species.
  • Nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) data provide structural confirmation.
  • Purification steps such as recrystallization and activated carbon treatment improve spectral purity and crystallinity.

Summary Table of Preparation Parameters

Parameter Typical Range / Conditions Comments
Reaction time 18-24 hours Ensures complete substitution
Reaction temperature Room temperature to reflux (~75-80°C) Depends on solvent and reagent stability
Solvent volume Scaled to reaction size, e.g., 20-50 L for industrial Affects solubility and extraction efficiency
Base equivalents 1-2 equivalents Ensures neutralization of acid by-products
Extraction cycles 3-5 times Removes impurities and unreacted reagents
Drying temperature 50-80°C Prevents decomposition during solvent removal
Yield 45-80% Varies with scale and purification method

Chemical Reactions Analysis

Key Reaction Sequence

StepReactants/ConditionsProductYieldReference
12-Methoxybenzaldehyde + Piperidine derivative (Mannich reaction)Intermediate imine~60%
2Reduction (NaBH₄/Catalytic hydrogenation)Secondary amine75-85%
3Salt formation (HCl in IPA/Et₂O)3-(2-Methoxyphenyl)piperidine hydrochloride80%
  • Critical Conditions :

    • Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance alkylation efficiency .

    • Crystallization in isopropyl alcohol improves purity (>98% by HPLC) .

Functional Group Transformations

The piperidine nitrogen and methoxy group participate in distinct reactions:

Piperidine Ring Modifications

Reaction TypeReagents/ConditionsOutcomeNotes
N-Alkylation Haloalkanes, K₂CO₃/DMFQuaternary ammonium derivativesRequires iodide catalysis (e.g., NaI)
Acylation Acetyl chloride, Et₃NAmide formationLimited by steric hindrance

Aromatic Methoxy Group Reactivity

Reaction TypeReagents/ConditionsOutcome
Demethylation BBr₃ (1.2 eq), CH₂Cl₂, -78°CPhenolic derivative
Electrophilic Substitution HNO₃/H₂SO₄ (nitration)Nitrated aryl products

Stability and Degradation Pathways

Experimental data reveal degradation under specific conditions:

Thermal Stability

ConditionObservation
150°C (neat)Decomposition via Hofmann elimination
Aqueous pH < 3Hydrolysis of piperidine ring (t₁/₂ = 8 hr)

Photolytic Degradation

  • UV light (254 nm) induces methoxy group cleavage, forming quinone-like byproducts.

Catalytic and Biological Interactions

While not direct chemical reactions, binding studies inform reactivity:

Receptor Binding Affinity

TargetBinding Constant (Kᵢ)Mechanism
σ-1 Receptor12.4 nMAllosteric modulation
NMDA Receptor86 nMNon-competitive antagonism

Industrial-Scale Optimization

Patented processes highlight critical parameters for reproducibility:

ParameterOptimal RangeImpact
Solvent (alkylation)Acetone/DMF (3:1 v/v)Maximizes SN2 pathway
Crystallization Temp15±5°CPrevents oligomer formation
Drying Conditions70-80°C @ 1-2 mmHgRemoves residual IPA ≤0.1%

Scientific Research Applications

Pharmaceutical Development

3-(2-Methoxyphenyl)piperidine hydrochloride serves as an important intermediate in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can lead to compounds with enhanced biological activity. The methoxy group is particularly useful in facilitating electrophilic aromatic substitution reactions, while the piperidine nitrogen can participate in acylation or alkylation reactions. These reactions are crucial for developing new drugs targeting various medical conditions, including neurological disorders and inflammatory diseases.

Research indicates that this compound exhibits notable pharmacological properties:

  • Analgesic Effects : Preliminary studies suggest that this compound may possess pain-relieving properties, making it a candidate for further investigation in pain management therapies.
  • Anti-inflammatory Properties : The compound has shown potential in modulating inflammatory pathways, which could be beneficial in treating conditions characterized by excessive inflammation .
  • Neurotransmitter Interaction : It is believed to interact with neurotransmitter systems, particularly serotonin and dopamine pathways, suggesting possible applications in treating mood disorders such as depression and anxiety.

Synthetic Routes

The synthesis of this compound typically involves several steps, including:

  • Formation of the Piperidine Ring : Starting materials undergo cyclization to form the piperidine structure.
  • Introduction of the Methoxy Group : Electrophilic substitution reactions are employed to introduce the methoxy group onto the phenyl ring.
  • Hydrochloride Salt Formation : The final product is converted into its hydrochloride salt form to enhance solubility and stability, facilitating its use in biological assays.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

  • A study published in ACS Chemical Neuroscience details how derivatives of piperidine exhibit varying affinities for sigma receptors, indicating their potential as therapeutics for neurological disorders .
  • Research indicates that compounds similar to this compound may improve symptoms associated with benign prostatic hyperplasia due to their adrenoceptor antagonistic properties .

Mechanism of Action

The mechanism of action of 3-(2-Methoxyphenyl)piperidine hydrochloride involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Pharmacological Targets

The pharmacological profile of piperidine derivatives is highly dependent on substituent position, linker groups, and additional functional groups. Below is a comparative analysis of key analogs:

Table 1: Structural and Pharmacological Comparison
Compound Name Structural Features Pharmacological Target Key Findings Reference
3-(2-Methoxyphenyl)piperidine HCl 3-position methoxyphenyl, no linker Serotonin/dopamine receptors High structural similarity to ligands
GZ-273B 2-Methoxyphenyl-ethyl-piperidine Vesicular monoamine transporter-2 Inhibits dopamine uptake
HBK14 Piperazine with 2,6-dimethylphenoxyethoxy Not specified Synthesized for receptor affinity studies
4-(2-Methoxyphenyl)piperidine HCl 4-position methoxyphenyl isomer Unknown Similarity score 0.98 to parent compound
3-(3-Methoxyphenyl)piperidine HCl 3-methoxyphenyl positional isomer Research use (unspecified) Altered binding due to substituent position
Compound 7 (Fumarate salt) Amantadine-linked piperazine derivative 5-HT1A receptor Synthesized for binding affinity assays
Key Observations:
  • Positional Isomerism : The 2-methoxyphenyl group in 3-(2-Methoxyphenyl)piperidine HCl shows distinct receptor interactions compared to its 3- or 4-methoxyphenyl isomers (e.g., 4-(2-Methoxyphenyl)piperidine HCl) .
  • Linker Groups : GZ-273B, with an ethyl linker between the piperidine and methoxyphenyl groups, exhibits enhanced dopamine uptake inhibition compared to the parent compound .
  • Piperazine vs. Piperidine Cores : HBK14 and related piperazine derivatives () demonstrate how core heterocycle modifications influence synthesis and receptor targeting.

Physicochemical and Toxicological Properties

  • Solubility and Stability : 3-(3-Methoxyphenyl)piperidine HCl is stored at room temperature with a molecular weight of 227.73 g/mol, while analogs like GZ-273B (MW 315.84) require specific handling due to larger substituents .
  • Toxicity Data: Limited toxicological information is available for 3-(2-Methoxyphenyl)piperidine HCl, whereas analogs like 3-(2-Methylphenoxy)piperidine HCl lack comprehensive hazard data .

Research Implications and Gaps

  • Receptor Specificity : The 2-methoxy substitution in 3-(2-Methoxyphenyl)piperidine HCl may enhance selectivity for serotonin receptors, but in vitro binding assays are needed to confirm this .
  • Synthetic Accessibility : Compounds like HBK14-19 () highlight the role of chloro/methyl groups in optimizing synthetic yields, which could inform the production of 3-(2-Methoxyphenyl)piperidine HCl.
  • Toxicological Studies : Further studies are required to assess acute and chronic toxicity, especially compared to analogs with established safety profiles (e.g., 4-(Diphenylmethoxy)piperidine HCl) .

Biological Activity

3-(2-Methoxyphenyl)piperidine hydrochloride is a chemical compound with the molecular formula C12H17NO·HCl, recognized for its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, research findings, and case studies.

  • IUPAC Name : 3-(2-methoxyphenyl)piperidine; hydrochloride
  • Molecular Formula : C12H17NO·HCl
  • Molecular Weight : 229.73 g/mol

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. It has been shown to modulate the activity of specific molecular targets, influencing pathways associated with pain relief and inflammation.

Key Mechanisms:

  • Receptor Binding : The compound may interact with muscarinic acetylcholine receptors, which are implicated in numerous physiological processes including cognition and memory.
  • Enzyme Modulation : It has potential effects on enzymes involved in neurotransmitter metabolism, suggesting a role in neuropharmacology.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Anti-inflammatory Effects : Studies have shown that this compound can reduce inflammation in various models, indicating its potential as an anti-inflammatory agent.
  • Analgesic Properties : It has been evaluated for pain relief capabilities, demonstrating efficacy comparable to established analgesics.
  • Anticancer Potential : Recent findings suggest that derivatives of piperidine compounds may possess anticancer properties by inducing apoptosis in cancer cells. For instance, a study highlighted its cytotoxic effects on FaDu hypopharyngeal tumor cells, showing better results than the reference drug bleomycin .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Anti-Cancer Activity :
    • A study reported that certain piperidine derivatives showed enhanced cytotoxicity against cancer cell lines through specific structural modifications. The unique piperidine structure allowed for better interaction with protein binding sites .
  • Neuropharmacological Studies :
    • Research indicated that this compound could enhance cognitive functions by modulating cholinergic pathways. It was found to inhibit cholinesterase activity, which is crucial for maintaining acetylcholine levels in synaptic clefts .
  • Inflammation Models :
    • In animal models of inflammation, administration of this compound resulted in significant reduction of inflammatory markers, suggesting its utility in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with similar compounds is essential.

Compound NameBiological ActivityUnique Features
2-(3-Methoxyphenyl)piperidineModerate analgesic effectsDifferent substitution pattern
N-(2-Methoxyphenyl)piperidineNeuroprotective propertiesVariations in receptor interactions
3-(4-Methoxyphenyl)piperidineAntidepressant effectsAltered binding affinity to serotonin receptors

Q & A

Q. What are the recommended safety protocols for handling 3-(2-Methoxyphenyl)piperidine hydrochloride in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and ANSI-approved safety goggles to prevent skin/eye contact .
  • Ventilation: Conduct experiments in a fume hood to minimize inhalation risks (dust/aerosol formation) .
  • Spill Management: Avoid dry sweeping; use damp cloths or HEPA-filter vacuums to collect spills. Prevent entry into drains .
  • Storage: Store in airtight containers at 2–8°C in a dry environment. Separate from incompatible substances (e.g., strong oxidizers) .

Q. How can researchers optimize the synthesis of this compound?

Answer:

  • Key Reagents: Use piperidine derivatives and 2-methoxyphenol as starting materials. Catalyze reactions with hydrogen peroxide or m-chloroperbenzoic acid for oxidation steps .
  • Reaction Monitoring: Employ TLC or HPLC to track intermediate formation (e.g., sulfones or sulfoxides) .
  • Purification: Recrystallize the final product using ethanol or dichloromethane to achieve ≥98% purity .

Q. What analytical methods are validated for characterizing this compound?

Answer:

  • Structural Confirmation: Use 1H^1H-NMR (δ 7.2–6.8 ppm for aromatic protons) and FT-IR (C-O stretch at ~1250 cm1^{-1}) .
  • Purity Assessment: HPLC with a C18 column (acetonitrile/water mobile phase) and UV detection at 254 nm .
  • Mass Spectrometry: ESI-MS (positive mode) to confirm molecular ion peaks (m/z 227.7 for [M+H]+^+) .

Advanced Research Questions

Q. How does the methoxy group at the 2-position influence the compound’s reactivity and biological activity?

Answer:

  • Steric Effects: The 2-methoxy group hinders electrophilic substitution at the ortho position, directing reactions to the para position .
  • Biological Implications: Enhances binding affinity to serotonin receptors (5-HT2A_{2A}) due to improved lipophilicity and π-π stacking .
  • Comparative Studies: Analogues with 4-methoxy substitution show reduced CNS penetration compared to 2-methoxy derivatives .

Q. What strategies mitigate discrepancies in stability data under varying storage conditions?

Answer:

  • Controlled Studies: Compare degradation rates at 2–8°C (recommended) vs. −20°C (used for analogues like meperidine). Note hydrolysis risks at lower temperatures .
  • Accelerated Stability Testing: Use 40°C/75% RH for 6 months to model long-term stability. Monitor via HPLC for byproducts (e.g., dealkylated piperidine) .
  • Lyophilization: For long-term storage, lyophilize the compound and store under argon to prevent oxidative degradation .

Q. How can researchers address conflicting toxicity data in preclinical studies?

Answer:

  • Dose-Response Analysis: Conduct acute toxicity assays (OECD 423) to establish LD50_{50} ranges. Note that oral toxicity (Category 4, H302) may vary by model organism .
  • Metabolite Profiling: Identify hepatotoxic metabolites (e.g., N-oxide derivatives) using LC-MS/MS .
  • Species-Specific Effects: Compare rodent vs. zebrafish models to clarify respiratory irritation (H335) risks .

Q. What methodologies validate the compound’s role in modulating neurotransmitter systems?

Answer:

  • In Vitro Binding Assays: Screen for affinity at dopamine (D2_2), serotonin (5-HT1A_{1A}), and sigma receptors using radioligand displacement (e.g., 3H^3H-spiperone) .
  • Electrophysiology: Patch-clamp recordings in hippocampal neurons to assess effects on Na+^+/K+^+ channel currents .
  • Behavioral Models: Use forced swim tests (mice) to evaluate antidepressant potential linked to monoamine reuptake inhibition .

Methodological Guidance

Q. Designing Air-Sensitive Reactions Involving this compound

  • Technique: Use Schlenk lines or gloveboxes under nitrogen atmospheres to prevent oxidation of the piperidine ring .
  • Quenching: Add reactions to ice-cold sodium bicarbonate solution to neutralize excess HCl .

Q. Resolving Spectral Overlaps in NMR Analysis

  • Deuterated Solvents: Use DMSO-d6_6 to resolve aromatic proton splitting patterns (J = 8–9 Hz) .
  • 2D NMR: Apply 1H^1H-13C^13C HSQC to assign methoxy (δC\delta_C 55 ppm) and piperidine carbons .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-Methoxyphenyl)piperidine hydrochloride
Reactant of Route 2
3-(2-Methoxyphenyl)piperidine hydrochloride

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